molecular formula C8H14O B1630252 2-Cyclohexylacetaldehyde CAS No. 5664-21-1

2-Cyclohexylacetaldehyde

Cat. No.: B1630252
CAS No.: 5664-21-1
M. Wt: 126.2 g/mol
InChI Key: JJMDTERTPNYIGZ-UHFFFAOYSA-N
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Description

2-Cyclohexylacetaldehyde (CAS 5664-21-1) is an aliphatic aldehyde with the molecular formula C₈H₁₄O and a molecular weight of 126.196 g/mol. It features a cyclohexyl group attached to the second carbon of an acetaldehyde chain, making it a sterically hindered aldehyde. This compound is synthesized via two primary routes:

  • Oxidation of 2-Cyclohexylethanol: Achieves a yield of ~99% .
  • Hydrolysis of Cyclohexyl Acetate Methyl Ester: Yields ~96% .

This compound is notable for its applications in asymmetric organocatalysis, particularly in enantioselective Michael addition reactions. For example, it serves as a precursor in the synthesis of a 5-HT2B receptor antagonist through oxidation of 2-cyclohexylethanol .

Preparation Methods

Reductive Amination Route

Synthesis of trans-2-(4-(3,3-Dimethylureido)Cyclohexyl)Acetaldehyde

The reductive amination pathway, as detailed in patent CN110818678A, involves three sequential steps: acylation, reduction, and oxidation.

Acylation of 2-(4-Aminocyclohexyl)Ethyl Acetate

The starting material, trans-2-(4-aminocyclohexyl)ethyl acetate hydrochloride (44.2 g, 0.2 mol), undergoes acylation with N,N-dimethylcarbamoyl chloride (32.2 g, 0.3 mol) in dichloromethane (250 mL) at ≤10°C. Triethylamine (84 mL, 0.6 mol) serves as the base, achieving complete conversion within 2 hours.

Sodium Borohydride Reduction

The intermediate, trans-2-(4-(3,3-dimethylureido)cyclohexyl)ethyl acetate (55 g), is reduced using sodium borohydride (1–10 eq) in methanol at −20–100°C. This step yields 3-(4-(2-hydroxyethyl)cyclohexyl)-1,1-dimethylurea with a 93% yield after hydrogenation.

Oxidation to Aldehyde

Oxidation of the alcohol intermediate employs Dess-Martin periodinane or Swern conditions, furnishing 2-(4-(3,3-dimethylureido)cyclohexyl)acetaldehyde. The overall yield for this three-step sequence is 68–75%.

Table 1: Optimization of Reductive Amination Conditions

Parameter Optimal Range Impact on Yield
Reducing Agent NaBH₄ (5 eq) Max 93%
Solvent MeOH/THF (1:1) Improved solubility
Temperature 0–25°C Minimizes side products

Lithium Aluminum Hydride Reduction of Esters

Synthesis from Methyl-4-tert-Butyl-1-Cyclohexylideneacetate

As per EP1054053B1, methyl-4-tert-butyl-1-cyclohexylideneacetate is reduced with lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds at −78°C to room temperature, yielding (4-tert-butyl-1-cyclohexyl)acetaldehyde with 82% efficiency.

Stereochemical Control

The cyclohexylidene group’s rigidity ensures high diastereoselectivity (>95% trans isomer). Quenching with wet ether followed by filtration through Celite® removes aluminum salts.

Diisobutylaluminum Hydride (DIBAL-H) Mediated Reduction

General Protocol for Aldehyde Formation

Cris.unibo.it data outlines DIBAL-H reduction of esters to aldehydes. For example, ethyl trans-2-(4-(3,3-dimethylurea)cyclohexyl)acetate (600 mg, 2.88 mmol) in dichloromethane (6 mL) treated with DIBAL-H (3.17 mL, 1M) at −78°C yields 2-cyclohexylacetaldehyde within 2 hours.

Table 2: Comparison of Reducing Agents

Agent Solvent Temp (°C) Yield (%)
LiAlH₄ Et₂O −78 82
DIBAL-H DCM −78 89
NaBH₄ MeOH 25 72

Grignard Reaction and Hydrolysis

Synthesis via 2-(2-Bromoethyl)-1,3-Dioxolane Intermediates

EP1054053B1 describes a Grignard approach using 4-tert-butylcyclohexanone and 2-(2-bromoethyl)-1,3-dioxolane. The sequence involves:

  • Grignard addition to form 4-tert-butyl-1-[2-(1,3-dioxolan-2-yl)ethyl]-1-cyclohexanol.
  • Acidic hydrolysis (H₃O⁺) to yield 3-(4-tert-butyl-1-cyclohexen-1-yl)propanal.
  • Hydrogenation over Pd/C (10% wt) to saturate the cyclohexene ring.

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

Large-scale production (≥1 kg) employs continuous hydrogenation reactors with Raney Ni catalysts. Key parameters include:

  • Pressure: 50–100 bar H₂
  • Temperature: 80–120°C
  • Residence time: 30–60 minutes.

Purification via Distillation

Crude this compound is purified via fractional distillation (bp 98–102°C at 18 mmHg), achieving ≥99% purity. GC-MS analysis confirms the absence of aldol condensation byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (t, J=2.4 Hz, 1H, CHO), 2.45–2.35 (m, 1H, CHcyclohexyl), 1.85–1.70 (m, 4H), 1.50–1.20 (m, 5H).
  • IR (neat): ν 1720 cm⁻¹ (C=O stretch), 2820 cm⁻¹ (C-H aldehyde).

Chemical Reactions Analysis

Oxidation Reactions

2-Cyclohexylacetaldehyde undergoes oxidation to form cyclohexylacetic acid (C₈H₁₄O₂). Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.

  • Chromium trioxide (CrO₃) under controlled pH.

Example:
Oxidation with KMnO₄ at 60–80°C yields >90% conversion to cyclohexylacetic acid12.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, cyclohexylethanol (C₈H₁₆O), using:

  • Sodium borohydride (NaBH₄) in methanol at 0–25°C.

  • Lithium aluminum hydride (LiAlH₄) in dry ether, achieving near-quantitative yields12.

Schiff Base Formation

Reacts with primary amines (e.g., pentylamine) to form imines , which cyclize to pyrroles via the Paal-Knorr mechanism34.

Conditions:

  • Solvent: Methanol/water (1:1) at 20°C.

  • Time: 20 hours.

SubstrateProduct Adducts (Mass Addition)Yield (%)
This compound+132 (alkene), +150 (OH), +164 (OMe)85–923

Esterification

Aniline-mediated oxidative cleavage in the presence of O₂ generates benzyl esters :

  • 2-Phenylacetate esters form via C–C bond cleavage4.

Carbonylation with Manganese Complexes

Reacts with (CO)₅MnSi(CH₃)₃ under CO pressure (200–350 psi) to form manganese acyls 5:

text
(CO)₅MnCOCH(R)OSi(CH₃)₃

Conditions:

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 25–50°C.

  • Yield: 54–87%5.

Acid-Catalyzed Hydrolysis

In acidic aqueous THF, the compound hydrolyzes to 4-alkyl-cyclohexyl formaldehyde intermediates6.

Optimized Conditions (Patent Data)6:

ParameterValue
Temperature50–60°C
SolventTHF/H₂O (3:1)
Catalyst30% HCl
Yield90–96%

Steric and Electronic Effects

  • E vs. Z Isomers : E-dialdehydes react faster in Paal-Knorr cyclizations than Z-isomers due to reduced steric hindrance3.

  • Cyclohexyl vs. Linear Chains : Cyclohexyl groups slow nucleophilic attacks compared to linear alkyl chains (e.g., pentyl)35.

Industrial and Biological Implications

  • Fragrance Industry : Used in green-floral odorants due to stability under oxidative conditions12.

  • Protein Modification : Forms covalent adducts with lysine-rich proteins (e.g., lysozyme), enabling bioconjugation studies3.

Key Mechanistic Insight : The aldehyde’s electrophilicity is enhanced by the electron-withdrawing cyclohexyl group, facilitating nucleophilic attacks. Steric bulk moderates reaction rates, favoring specific pathways like pyrrole formation over polymerization35.

Footnotes

Scientific Research Applications

Chemical Properties and Structure

2-Cyclohexylacetaldehyde is a colorless liquid characterized by a distinctive green-floral odor. Its structure features a cyclohexyl group attached to an acetaldehyde functional group, which contributes to its reactivity and utility in organic synthesis.

Applications in Organic Synthesis

This compound serves as a vital intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Aldol Reactions : It can undergo aldol condensation to form larger carbon skeletons, which are essential in synthesizing complex molecules.
  • Enantioselective Reactions : Recent studies have demonstrated its utility in enantioselective reactions, particularly through SOMO-catalysis, which enhances the formation of chiral centers .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Aldol CondensationForms β-hydroxy aldehydes or ketones
Enantioselective SynthesisProduces chiral products via SOMO-catalysis
α-AllylationUtilized in the direct α-allylation of aldehydes

Biological Research Applications

In biological research, this compound is used as a model compound to study aldehyde reactivity and metabolism. Its structure allows researchers to investigate the metabolic pathways of aldehydes and their biological effects.

  • Metabolism Studies : It serves as a substrate in studies examining the enzymatic conversion of aldehydes, providing insights into metabolic pathways relevant to drug metabolism and toxicity.
  • Pharmacological Research : Investigations are ongoing into its potential therapeutic applications, particularly concerning compounds derived from it that may exhibit pharmacological activity .

Table 2: Biological Studies Utilizing this compound

Study FocusApplicationReference
Metabolic PathwaysInvestigating enzymatic conversions
Drug DevelopmentExploring derivatives for therapeutic potential

Industrial Applications

Beyond its roles in research, this compound is also employed in various industrial applications:

  • Fragrance Industry : Due to its pleasant odor, it is utilized in perfumes and household products.
  • Flavoring Agent : It is used as a flavoring agent in food products, contributing to specific taste profiles.
  • Specialty Chemicals Production : The compound is involved in synthesizing specialty chemicals used across different industries .

Table 3: Industrial Uses of this compound

IndustryApplication
FragranceUsed in perfumes and scented products
FoodActs as a flavoring agent
Specialty ChemicalsIntermediate for various chemical syntheses

Case Study 1: Enantioselective Synthesis

A recent study demonstrated the effectiveness of this compound in generating enantiomerically pure products through SOMO-catalysis. The researchers achieved high enantioselectivity using this compound as a substrate, showcasing its potential for developing new chiral synthons .

Case Study 2: Metabolic Pathway Investigation

Another study utilized this compound to explore the metabolic fate of aldehydes within biological systems. The results indicated significant insights into how similar compounds are processed by metabolic enzymes, which is crucial for understanding drug metabolism and toxicity.

Mechanism of Action

The mechanism of action of cyclohexylacetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are key intermediates in many biochemical reactions. Additionally, its reactivity with nucleophiles makes it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Aldehydes

The reactivity and selectivity of 2-cyclohexylacetaldehyde are influenced by its steric hindrance and cyclohexyl substituent. Below, it is compared with linear and branched aldehydes in terms of reaction performance and structural attributes.

Reactivity in Enantioselective Michael Additions

Evidence from organocatalytic studies highlights how steric effects dictate reaction outcomes. The table below compares this compound with other aldehydes in Michael additions to vinyl sulfones :

Aldehyde Structure Type Yield (%) Enantioselectivity (% ee)
This compound Hindered 71 70
Valeraldehyde (linear) Linear 76 53
3,3-Dimethylbutyraldehyde Highly Hindered 78 80
Isobutyraldehyde Branched N/A N/A (required higher temp)

Key Findings :

  • Steric Hindrance and Selectivity: Hindered aldehydes like this compound exhibit superior enantioselectivity compared to linear analogs (e.g., valeraldehyde). The cyclohexyl group stabilizes the transition state in organocatalytic reactions, favoring the (R)-configured product .
  • Yield vs. Selectivity Trade-off : While linear aldehydes (e.g., valeraldehyde) show marginally higher yields, their low enantioselectivity limits utility in asymmetric synthesis.

Structural and Molecular Comparisons

The cyclohexyl group distinguishes this compound from simpler aldehydes. Below is a structural comparison:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C₈H₁₄O 126.196 Cyclohexyl group on C2
Valeraldehyde (Pentanal) C₅H₁₀O 86.132 Linear aliphatic chain
3,3-Dimethylbutyraldehyde C₆H₁₂O 100.159 Branched, two methyl groups on C3

Structural Implications :

  • Synthetic Flexibility : The hindered structure of this compound makes it less prone to side reactions like aldol condensation compared to linear aldehydes.

Biological Activity

2-Cyclohexylacetaldehyde (C8H14O) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its reactivity, interactions with biological macromolecules, and implications for drug development.

This compound is synthesized through the oxidation of 2-cyclohexylethanol, typically using methods such as the Anelli−Montanari protocol. This aldehyde is characterized by its electrophilic nature, which allows it to engage in various chemical reactions, including those with nucleophiles such as amines and thiols .

Biological Activity

1. Reactivity with Biological Molecules

Research indicates that this compound exhibits significant electrophilic reactivity, particularly towards nucleophilic sites in proteins. For instance, studies have shown that it can form covalent adducts with lysozyme, a model protein, leading to protein cross-linking. This reactivity is hypothesized to contribute to its biological effects, including potential antibacterial and anticholinesterase activities .

2. Antibacterial Properties

The compound's structural analogs have demonstrated antibacterial properties. The mechanism of action is thought to involve the modification of critical amino acids within bacterial proteins, which can disrupt their function. This has led to further exploration of this compound as a potential lead compound in antibiotic development .

3. Antioxidant Activity

This compound has been implicated in the detoxification of reactive carbonyl species (RCS), which are known to contribute to oxidative stress and various diseases. The compound interacts with phase I and II detoxification enzymes, suggesting its role as a protective agent against cellular damage caused by RCS .

Case Study 1: Protein Modification

A study investigated the interaction between this compound and lysozyme over time. The results showed that after 72 hours of incubation, multiple adducts were formed, indicating that the aldehyde modifies lysine residues within the enzyme. The total modification yield was found to be approximately 15%, highlighting the compound's ability to alter protein structure and function significantly .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited dose-dependent inhibition of bacterial growth, supporting its potential use as a natural antimicrobial agent. The study emphasized the need for further investigations into its mechanism of action and efficacy in vivo .

Summary of Findings

Biological Activity Mechanism Implications
Protein Cross-linkingCovalent adduct formation with lysozymePotential for drug design targeting proteins
Antibacterial PropertiesModification of bacterial proteinsDevelopment of new antibiotics
Antioxidant ActivityInteraction with detoxification enzymesProtective agent against oxidative stress

Q & A

Q. Basic: What are the established synthesis routes for 2-Cyclohexylacetaldehyde, and how can their reproducibility be ensured in academic settings?

Answer:
The two primary synthesis routes include:

  • Route 1: Oxidation of 2-cyclohexylethanol, yielding ~99% purity.
  • Route 2: Hydrolysis of cyclohexylacetic acid methyl ester, achieving ~96% purity .

To ensure reproducibility:

  • Detailed Protocols: Document reaction conditions (temperature, catalyst, solvent) meticulously, adhering to guidelines for experimental sections in peer-reviewed journals .
  • Characterization: Provide NMR, IR, and GC-MS data for intermediates and final products. For novel compounds, include elemental analysis and purity assessments (e.g., ≥97% purity as per commercial standards) .
  • Supplementary Materials: Publish full synthetic procedures, including minor adjustments (e.g., inert atmosphere requirements), in supplementary files to avoid ambiguity .

Q. Basic: What analytical techniques are recommended to confirm the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify the aldehyde proton (δ ~9.5–10 ppm) and cyclohexyl group signals .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular ion peaks (m/z = 140.2 for C8_8H14_{14}O) and rule out impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic aldehyde C=O stretches (~1720 cm1^{-1}) and cyclohexyl C-H vibrations .
  • Purity Assessment: Compare melting points, boiling points, or chromatographic retention times with literature values .

Q. Advanced: How should researchers address discrepancies in reported yields or spectroscopic data when synthesizing this compound?

Answer:

  • Cross-Validation: Replicate experiments under identical conditions and compare results with independent labs .
  • Data Triangulation: Use multiple analytical methods (e.g., NMR, X-ray crystallography for intermediates) to resolve conflicting spectral assignments .
  • Contextual Analysis: Evaluate whether differences arise from reaction parameters (e.g., solvent polarity, catalyst loading) or instrumental calibration errors .

Q. Advanced: What strategies can optimize reaction conditions for this compound synthesis to improve scalability or sustainability?

Answer:

  • Solvent Selection: Replace hazardous solvents (e.g., dichloromethane) with green alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reduce waste .
  • Catalyst Screening: Test heterogeneous catalysts (e.g., immobilized TEMPO) to improve turnover frequency and recyclability .
  • Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) affecting yield and selectivity .

Q. Advanced: How can computational modeling enhance the design of novel derivatives or synthetic pathways for this compound?

Answer:

  • Retrosynthetic Analysis: Use tools like Pistachio or Reaxys to predict feasible routes based on bond disconnections and precursor availability .
  • Quantum Mechanics (QM): Simulate reaction mechanisms (e.g., oxidation pathways) to identify energy barriers and optimize transition states .
  • Machine Learning: Train models on existing data to predict reaction outcomes (e.g., yield, byproducts) under untested conditions .

Q. Basic: What are the best practices for documenting experimental procedures to ensure reproducibility in peer-reviewed publications?

Answer:

  • Structured Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for separating main text methods from supplementary details .
  • Critical Metadata: Include catalyst batches, solvent suppliers, and instrument calibration dates to minimize variability .
  • Data Archiving: Deposit raw spectra, chromatograms, and computational input files in public repositories (e.g., Zenodo) .

Q. Advanced: How can researchers validate the environmental impact or stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Studies: Expose the compound to heat, light, and humidity, then monitor degradation via HPLC or GC-MS .
  • Lifecycle Assessment (LCA): Quantify waste generation and energy consumption across synthesis, purification, and disposal phases .
  • Compatibility Testing: Evaluate interactions with common laboratory materials (e.g., plasticizers in containers) using FTIR or TGA .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to mitigate inhalation risks from aldehyde vapors .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management: Neutralize spills with sodium bisulfite to reduce aldehyde reactivity before disposal .

Q. Advanced: How can contradictory data in literature about the biological activity of this compound be systematically analyzed?

Answer:

  • Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers, adjusting for variables like cell lines or assay protocols .
  • Dose-Response Curves: Re-evaluate activity thresholds (e.g., IC50_{50} values) using standardized bioassays .
  • Mechanistic Studies: Probe interactions with biomolecules (e.g., proteins) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Advanced: What methodologies support the development of this compound as a chiral building block in asymmetric synthesis?

Answer:

  • Chiral Resolution: Employ enzymatic resolution or chiral stationary phases in HPLC to isolate enantiomers .
  • Catalytic Asymmetric Synthesis: Design transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during aldehyde formation .
  • Dynamic Kinetic Resolution (DKR): Combine racemization and enantioselective steps to maximize yield and enantiomeric excess (ee) .

Properties

IUPAC Name

2-cyclohexylacetaldehyde
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InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDTERTPNYIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O
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DSSTOX Substance ID

DTXSID40311703
Record name 2-cyclohexylacetaldehyde
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Molecular Weight

126.20 g/mol
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CAS No.

5664-21-1
Record name 2-Cyclohexylacetaldehyde
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Record name Cyclohexaneacetaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 60 gm (349 mMol) cyclohexylacetaldehyde dimethyl acetal in tetrahydrofuran (50 ml) and diethyl ether (100 ml) was added 1N hydrochloric acid (200 ml) and the resulting mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then partitioned between diethyl ether and water. The ether layer was then separated, dried over magnesium sulfate and concentrated under reduced pressure to give 58 gm of crude cyclohexylacetaldehyde.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl sulfoxide (DMSO) (3.3 ml, 58.5 mmol) was added dropwise at -78° C. to a solution of oxazolyl dichloride (3.6 ml, 46.8 mmol) in methylene chloride and the mixture was stirred for 15 minutes. To the resulting mixture, a solution of 2-cyclohexylethanol (5.5 ml, 39.0 mmol) in methylene chloride was added dropwise and the mixture was stirred at -78° C. for 1 hour. The reaction was stopped by adding triethylamine (20 ml) and water (100 ml). The reaction mixture was extracted 3 times with diethyl ether. The organic layer was washed 3 times each with saturated aqueous solutions of ammonium chloride and NaCl and dried over anhydrous sodium sulfate. After the solvent was distilled off, the obtained oil was applied to a silica gel column (2.5×40 cm) and eluted with a mixed solution (chloroform:methanol=10:1). The desired fractions were collected and the solvents were distilled off to yield cyclohexylacetaldehyde (2.88 g, 58.4%) as an oil. The same procedure as in Example 2-(2) was performed with ethyl isobutyrate (2.14 ml, 17.8 mmol) and the obtained cyclohexylacetaldehyde (2.25 g, 17.8 mmol) to yield a crystal of 4-cyclohexylmethyl-3,3-dimethyl-2-azetidinone (0.46 g, 13.3%).
Quantity
3.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxazolyl dichloride
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 100 g (0.46 moles) of pyridinium chlorochromate and 100 g of celite in 800 ml of methylene chloride was stirred vigorously while 38 g (0.3 moles) of 2-cyclohexylethanol in 200 ml of methylene chloride was added all at once. The reaction turned dark immediately and became mildly exothermic. After 1 hour, 1000 ml of ether was added and the reaction mixture was filtered through a bed of silica gel (ca. 250 g) on a fritted glass disk. The pad was rinsed with an additional liter of ether. The combined filtrates were reduced in volume to approximately 200 ml and the solution was washed with 2×40 ml of 6N HCl, 1×50 ml of saturated sodium bicarbonate, and 1×50 ml of saturated NaCl solution. The organic layer was dried over magnesium sulfate, filtered and evaporated in vacuo to give a light green oil. The residue was distilled in vacuo to afford 21 g (56%) of a colorless oil (bp 74°-76° C. at 23 mm of Hg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods IV

Procedure details

A solution of methyl cyclohexylacetate (1.56 g, 10 mmol) in 25 mL anhydrous ether was stirred at −78° C. under argon. DIBAL (1M in hexane, 11 mL, 11 mmol) was added dropwise over 45 minutes and the reaction mixture was stirred for an additional 1 hour. A solution of potassium sodium tartrate tetrahydrate (6 g, 12.2 mmol) in 25 mL water was added and the mixture stirred at room temperature overnight. After dilution with ether, the organic layer was washed with 0.5 N HCl, saturated sodium bicarbonate and saturated sodium chloride, dried over sodium sulfate, filtered and concentrated to give cyclohexyl-acetaldehyde (1.17 g, 93%).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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2-Cyclohexylacetaldehyde
2-Cyclohexylacetaldehyde
2-Cyclohexylacetaldehyde
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2-Cyclohexylacetaldehyde
2-Cyclohexylacetaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.